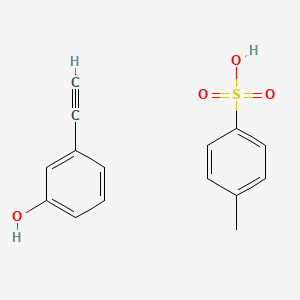
3-Ethynylphenol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynylphenol;4-methylbenzenesulfonic acid is a compound that combines the properties of both 3-ethynylphenol and 4-methylbenzenesulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynylphenol;4-methylbenzenesulfonic acid involves multiple steps. One common method is the electrophilic aromatic substitution reaction. For instance, 4-methylbenzenesulfonic acid can be synthesized by sulfonation of toluene with sulfur trioxide in sulfuric acid . The 3-ethynylphenol can be synthesized through the Sonogashira coupling reaction, where phenylacetylene is coupled with a halogenated phenol in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfur trioxide and sulfuric acid . The production of 3-ethynylphenol on an industrial scale may involve the use of continuous flow reactors to optimize the Sonogashira coupling reaction, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethynylphenol;4-methylbenzenesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the ethynyl group.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alkenes or alkanes derived from the ethynyl group.
Substitution: Sulfonamide or sulfonate ester derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethynylphenol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-ethynylphenol;4-methylbenzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, while the ethynyl group can participate in π-π interactions with aromatic residues. The sulfonic acid group can enhance the solubility and reactivity of the compound in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonic acid: Known for its use as a catalyst in organic synthesis.
3-Ethynylphenol:
Uniqueness
The presence of both the ethynyl and sulfonic acid groups allows for unique interactions and reactions that are not possible with the individual components .
Eigenschaften
CAS-Nummer |
58297-30-6 |
|---|---|
Molekularformel |
C15H14O4S |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
3-ethynylphenol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H6O.C7H8O3S/c1-2-7-4-3-5-8(9)6-7;1-6-2-4-7(5-3-6)11(8,9)10/h1,3-6,9H;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
SZRGHAUOWPNZKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C#CC1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


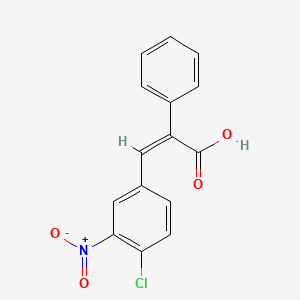
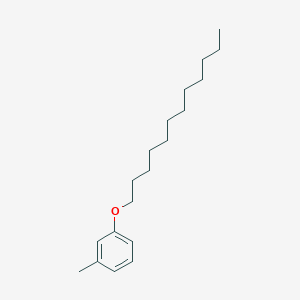
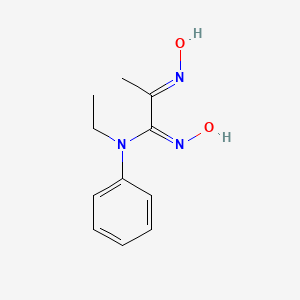
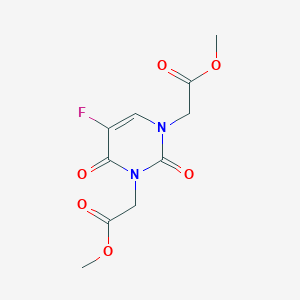
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)

methanone](/img/structure/B14622956.png)

![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
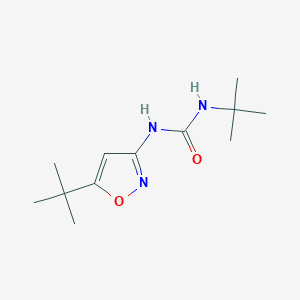
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
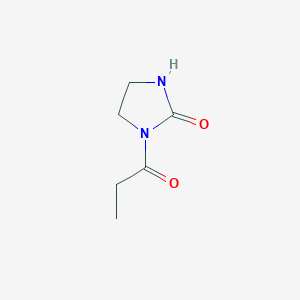
![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
